Mechanistic Differentiation from Papaverine: Lack of Anticholinergic Interference
In isolated rabbit sphincter of Oddi and duodenum preparations, Trepibutone (10^-6–10^-3 M) and Papaverine (10^-6–10^-4 M) demonstrated equipotent relaxation [1]. However, at 3×10^-3 M, Trepibutone did not affect acetylcholine (ACh)-induced contractions, unlike Papaverine, which inhibited them [1]. This indicates Trepibutone's direct smooth muscle relaxation is via a distinct, non-anticholinergic pathway, potentially reducing off-target effects associated with non-specific phosphodiesterase inhibition.
| Evidence Dimension | Effect on Acetylcholine-Induced Contraction |
|---|---|
| Target Compound Data | No effect on ACh-induced contraction at 3×10^-3 M |
| Comparator Or Baseline | Papaverine (3×10^-3 M) |
| Quantified Difference | Papaverine inhibited ACh-induced contraction, while Trepibutone did not. |
| Conditions | Isolated rabbit sphincter of Oddi and duodenum preparations |
Why This Matters
This demonstrates a cleaner pharmacological profile, avoiding the anticholinergic side effects (e.g., dry mouth, blurred vision) and potential for broader systemic interactions associated with non-specific phosphodiesterase inhibitors like papaverine.
- [1] Satoh H, et al. RELAXING ACTION OF TREPIBUTONE (AA-149) ON THE ISOLATED SPHINCTER OF ODDI AND SMALL INTESTINE OF RABBITS. Japanese Journal of Pharmacology. 1981;31(4):587-592. DOI: 10.1254/jjp.31.587. View Source
